1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
- The compound’s systematic name is 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine .
- It is a colorless to yellow liquid with a melting point of 202°C and a boiling point of 200-201°C at 750 mmHg .
- Its chemical structure is as follows:
Structure:C6H9NS
2-Thiopheneethylamine: is a chemical compound with the molecular formula . It consists of a pyrazole ring fused with a thiophene ring, and an ethylamine side chain attached to the thiophene ring.
Preparation Methods
- Industrial production methods may involve variations of these steps.
2-Thiopheneethylamine: can be synthesized through the following steps:
Chemical Reactions Analysis
- Common reagents include oxidizing agents , reducing agents , and nucleophiles .
2-Thiopheneethylamine: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activities.
Medicine: Notable as an intermediate in the synthesis of the antiplatelet drug .
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
- The mechanism involves blocking the ADP-mediated activation of platelets, preventing clot formation.
Clopidogrel: , a widely used antiplatelet drug, is metabolized to its active form by cytochrome P450 enzymes. The active metabolite irreversibly inhibits platelet aggregation by binding to the receptor on platelets.
Comparison with Similar Compounds
- Similar compounds include other pyrazole derivatives and amines.
2-Thiopheneethylamine: is unique due to its combination of a pyrazole ring, a thiophene ring, and an ethylamine side chain.
Remember, 2-Thiopheneethylamine plays a crucial role in both research and pharmaceutical applications.
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-8-6-11-12(7-8)4-3-9-2-1-5-13-9/h1-2,5-7H,3-4,10H2 |
InChI Key |
OMRVBLJUQYWJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
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